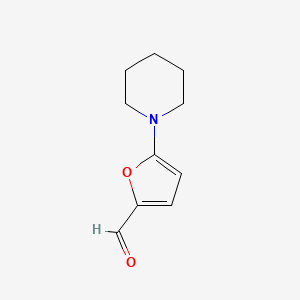

5-Piperidin-1-yl-furan-2-carbaldehyde

描述

Significance of Furan (B31954) and Piperidine (B6355638) Moieties in Medicinal Chemistry and Organic Synthesis

The furan and piperidine rings are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in a vast number of biologically active compounds and approved pharmaceuticals. utripoli.edu.lyresearchgate.netnih.gov

Furan Moiety: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in drug discovery. researchgate.net Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, due to the polarity added by the ether oxygen and its potential for hydrogen bonding. slideshare.net Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. utripoli.edu.lyijabbr.comutripoli.edu.ly This versatility has made the furan scaffold a key building block for medicinal chemists aiming to develop novel therapeutic agents. researchgate.net In organic synthesis, furans serve as versatile intermediates for creating a variety of other chemical structures. slideshare.net

Piperidine Moiety: Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in the pharmaceutical industry. researchgate.netnih.gov It is found in over twenty classes of drugs, including analgesics, antipsychotics, and agents for Alzheimer's disease. encyclopedia.pub The piperidine skeleton can improve a molecule's membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Its conformational flexibility and synthetic accessibility make it an invaluable fragment for drug design. researchgate.netnih.gov The broad utility of piperidine extends to its use in agrochemicals and as a chemical intermediate for the synthesis of other complex organic compounds. ijnrd.org

Table 1: Reported Biological Activities of Furan and Piperidine Scaffolds

Overview of Aldehyde-Substituted Furan Derivatives in Research

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a foundational aldehyde-substituted furan derivative. mdpi.com It is a significant platform chemical, often derived from renewable biomass resources, which aligns with the principles of green chemistry. mdpi.com The aldehyde group is a highly reactive functional handle, making these compounds indispensable starting materials for a multitude of synthetic transformations. mdpi.com

These derivatives undergo reactions such as condensation, oxidation, and reduction to yield more complex molecules, including pharmaceuticals and dyes. mdpi.com For instance, the Knoevenagel condensation of 5-substituted-2-furaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) is a common strategy for synthesizing α,β-unsaturated products, which are themselves valuable intermediates. tandfonline.com The nature of the substituent at the 5-position of the furan ring can significantly influence the course of these reactions. tandfonline.com

Historical Development and Contemporary Relevance of 5-Piperidin-1-yl-furan-2-carbaldehyde Research

Specific research focusing extensively on the historical development and application of this compound is not widely documented in prominent literature, suggesting its role as a specialized chemical intermediate rather than a widely studied end-product. Its scientific relevance is best understood through the chemistry of its formation and the class of compounds to which it belongs.

The synthesis of related 5-aminofuran derivatives has been a subject of study. Research into the Knoevenagel condensation of 5-substituted-2-furaldehydes has shown that the choice of catalyst is critical. One study found that when secondary amines, such as piperidine, are used as catalysts for the reaction between a 5-arylthio-2-furaldehyde and malononitrile, a novel nucleophilic substitution occurs. tandfonline.com In this process, the piperidine not only catalyzes the condensation but also displaces the arylthio group at the 5-position of the furan ring. tandfonline.com This reaction pathway provides a direct synthetic route to 5-piperidin-1-yl substituted furan structures.

The contemporary relevance of this compound lies in its potential as a building block for synthesizing more complex heterocyclic systems, leveraging the reactivity of the aldehyde group and the established pharmacological importance of the furan-piperidine combination.

Table 2: Chemical and Physical Properties of this compound

Structure

3D Structure

属性

IUPAC Name |

5-piperidin-1-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIBBOBGTJMFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345059 | |

| Record name | 5-Piperidin-1-yl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-60-6 | |

| Record name | 5-(1-Piperidinyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Piperidin-1-yl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 5 Piperidin 1 Yl Furan 2 Carbaldehyde

Reactions Involving the Furan-2-carbaldehyde Moiety

The furan-2-carbaldehyde core of the molecule is the primary site for many chemical transformations due to the reactivity of the aldehyde group and the conjugated furan (B31954) ring.

Nucleophilic Additions to the Carbonyl Group

The aldehyde group in 5-substituted furan-2-carbaldehydes is susceptible to nucleophilic attack. This fundamental reaction class serves as a gateway to a variety of functional group transformations. Nucleophilic addition to the carbonyl carbon can lead to the formation of alcohols, cyanohydrins, and other derivatives. While the furan ring itself has high electron density and is generally resistant to nucleophilic attack, the aldehyde group provides a reactive center for such transformations quimicaorganica.org. These additions are often the initial step in more complex reaction sequences, including certain condensation reactions.

Condensation Reactions (e.g., Knoevenagel, Mannich, Hydrazone Formation)

Condensation reactions are a cornerstone for extending the carbon skeleton and introducing new functional groups, significantly enhancing molecular complexity. Furan-2-carbaldehyde and its derivatives are excellent substrates for these transformations. sphinxsai.comdamascusuniversity.edu.sy

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene (B1212753) compound to form a new carbon-carbon double bond. sphinxsai.comdamascusuniversity.edu.sy 5-Substituted furan-2-carbaldehydes readily undergo Knoevenagel condensation with various active methylene compounds, such as creatinine and indan-1,3-dione, often in the presence of a basic catalyst like piperidine (B6355638) or diethylamine. sphinxsai.comdamascusuniversity.edu.sy These reactions are synthetically valuable for creating conjugated systems and have been used to prepare a range of derivatives. nih.govmdpi.com

| Furan Reactant | Active Methylene Compound | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-R-Furfural | Creatinine | Piperidine, Ethanol, Reflux | Furfurylidene Creatinine | 55-80% | sphinxsai.com |

| 5-R-Furfural | Indan-1,3-dione | Ethanol, Room Temp. | 2-(5-substitutefurfurylidene) Indane-1,3-dione | 46-72% | damascusuniversity.edu.sy |

| 5-HMF derivatives | Malononitrile (B47326) | Biogenic Carbonates, 100 °C, Solvent-free | 3-(furan-2-yl)acrylonitrile derivative | 78% | mdpi.com |

| Furan-2-carboxaldehyde | Hippuric Acid | Acetic Anhydride, Potassium Acetate, Reflux | 4-Furfurylidene-2-phenyl-1,3-oxazol-5(4H)-one | High | nih.gov |

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. While specific examples starting with 5-piperidin-1-yl-furan-2-carbaldehyde are not detailed, related compounds like 5-nitro-2-furfuraldehyde semicarbazone are used to prepare Mannich bases by reacting them with formaldehyde and various secondary amines. This reaction introduces a basic aminoalkyl chain, a common strategy in medicinal chemistry. nih.gov

Hydrazone Formation: The aldehyde group readily reacts with hydrazines or hydrazides to form hydrazones, which are compounds containing the R=N-N-R' functionality. This reaction is a straightforward method to introduce complex nitrogen-containing moieties. For instance, furan-2-carbaldehyde can react with compounds like (5-phthalazinyl)hydrazine to yield the corresponding hydrazone. nih.govnih.gov Similarly, 5-nitrofuran-2-carbaldehyde is a common starting material for synthesizing various hydrazone derivatives. nih.gov

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different, important classes of compounds.

Oxidation: The oxidation of 5-substituted furan-2-carbaldehydes yields the corresponding 5-substituted furan-2-carboxylic acids. Various oxidizing agents and catalytic systems can be employed for this transformation. For the related and extensively studied 5-hydroxymethylfurfural (HMF), oxidation can selectively target the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or both the aldehyde and alcohol groups to produce 2,5-furandicarboxylic acid (FDCA). nih.govmdpi.com Catalytic systems based on transition metals or enzymes are effective for these oxidations. nih.govmdpi.comresearchgate.net

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol. For example, microorganisms can reduce toxic furan aldehydes to their less toxic alcohol counterparts. nih.gov This transformation is a key step in converting biomass-derived furans into valuable polyols. researchgate.net Specific enzymes, such as furan aldehyde reductases, have been identified that catalyze the NADPH-dependent reduction of furan aldehydes. nih.gov

| Starting Material | Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Oxidation | VOPO₄·2H₂O, O₂ | Furan-2,5-dicarboxaldehyde (FDA) | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | Galactose Oxidase / VDH enzymes | 2,5-Furandicarboxylic acid (FDCA) | mdpi.com |

| Furan Aldehydes | Reduction | Microorganisms (e.g., Bacillus subtilis) | Furan Alcohols | nih.gov |

| Furfural (B47365) (FA) | Reduction | Alcohol dehydrogenases | Furfuryl alcohol (FOL) | researchgate.net |

Cycloaddition Reactions of the Furan Ring

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This allows for the construction of complex, bridged bicyclic systems, specifically 7-oxanorbornenes. tudelft.nl The reaction involves the furan derivative and a dienophile, such as maleic anhydride or various maleimides. tudelft.nlzbaqchem.com While electron-donating groups on the furan ring generally facilitate the reaction, even electron-poor furans like furfural can participate, particularly in aqueous media. tudelft.nl The Diels-Alder reaction of furan derivatives is a powerful, atom-economical method for synthesizing complex molecules from renewable resources. mdpi.comacs.orgresearchgate.net

Transformations of the Piperidine Ring System

The piperidine ring offers another site for chemical modification, although it is generally less reactive than the furan-2-carbaldehyde moiety.

Substitutions on the Nitrogen Atom

The nitrogen atom of the piperidine ring in this compound is part of an enamine-like system due to its connection to the furan ring's double bond. This electronic arrangement influences its nucleophilicity and basicity compared to a simple alkyl amine. Transformations targeting this nitrogen atom are less common in the literature for this specific molecule. However, general methods for the synthesis and derivatization of N-(hetero)aryl piperidines suggest potential pathways. researchgate.netchemrxiv.orgnih.govacs.orgchemrxiv.org These could include reactions such as quaternization with alkyl halides to form piperidinium salts or other modifications, although the specific reactivity would need to be determined experimentally, taking into account the electronic effects of the furan-2-carbaldehyde substituent.

Ring Opening and Rearrangement Reactions

The furan moiety within this compound, while aromatic, can undergo specific ring-opening and rearrangement reactions under reductive conditions, analogous to transformations observed with the parent compound, furfural. A notable pathway is the conversion to piperidine derivatives through a reductive amination cascade.

This multi-step transformation is proposed to proceed via the following sequence nih.gov:

Initial Reductive Amination : The carbaldehyde group reacts with an amine source (like ammonia) in the presence of hydrogen and a suitable catalyst to form a furfurylamine intermediate.

Furan Ring Hydrogenation : The furan ring of the resulting amine is subsequently hydrogenated, yielding a tetrahydrofurfurylamine derivative.

Ring Opening and Rearrangement : Catalytic C-O bond hydrogenolysis of the tetrahydrofuran ring occurs, leading to an open-chain amino alcohol intermediate, such as a 5-amino-1-pentanol derivative.

Intramolecular Cyclization : The terminal amino and hydroxyl groups of the intermediate undergo an intramolecular condensation reaction, resulting in the formation of a new piperidine ring.

Dearomatization and Re-aromatization Strategies

The furan ring of this compound is particularly electron-rich due to the nitrogen atom of the piperidinyl group donating electron density into the ring. This electronic characteristic makes it susceptible to dearomatization reactions, which temporarily disrupt the aromatic system to enable further functionalization.

Oxidative Dearomatization: One common strategy involves the oxidation of the furan ring. Treatment with oxidizing agents can lead to the formation of dearomatized intermediates nih.gov. For instance, oxidation of furan derivatives can yield unsaturated 1,4-dicarbonyl compounds or their precursors, which can then be used in subsequent cyclization reactions nih.gov. The process often begins with an electrophilic attack on the electron-rich furan ring, leading to a dearomatized species that can be trapped or undergo further transformation.

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions or participate in other cycloadditions, such as [3+2] cycloadditions, which lead to dearomatized bicyclic products nih.gov. These reactions provide a powerful method for constructing complex molecular architectures.

Re-aromatization: Following dearomatization and subsequent chemical modifications, re-aromatization can be a key final step to generate a new, highly substituted aromatic or heteroaromatic ring. For example, a dearomatized intermediate might undergo an elimination or rearrangement reaction that restores aromaticity, effectively using the furan as a transient scaffold to install functionality that would be difficult to achieve through direct substitution acs.org. This dearomatization/re-aromatization sequence is a powerful tool in heterocyclic synthesis urfu.ru.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The aldehyde functionality and the activated furan ring make this compound an excellent starting material for constructing more complex, fused heterocyclic systems.

Annulation Reactions

Annulation, or ring-forming, reactions can be effectively initiated at the carbaldehyde group. A classic approach is the Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization. This strategy allows for the construction of a new ring fused to the furan core or appended to it. For example, the resulting α,β-unsaturated system can act as a Michael acceptor or participate in pericyclic reactions to build new heterocyclic frameworks. Tandem reactions involving carbenes and substituted phenols have been used to access enantioenriched dihydrobenzofurans, demonstrating a powerful annulation strategy mdpi.com. Similarly, [3+2] cycloadditions using in situ generated N-ylides with electron-deficient olefins provide a direct route to fused polyheterocyclic systems mdpi.com.

Multi-Component Reactions (MCRs) Leveraging this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials nih.gov. The aldehyde group of this compound makes it an ideal "A-component" for numerous MCRs.

A prime example is the Biginelli reaction , which is used to synthesize dihydropyrimidinones. Research has shown that 5-aryl-2-furaldehydes readily participate in this reaction with a β-ketoester (like ethyl acetoacetate) and urea or thiourea osi.lv. By analogy, this compound is expected to be an excellent substrate for this transformation, yielding highly functionalized pyrimidine derivatives.

| Component | Example Reagent | Role in Reaction |

| Aldehyde | This compound | Provides the C4 and substituent of the pyrimidine ring |

| β-Dicarbonyl | Ethyl Acetoacetate | Forms the C5-C6 bond and substituents |

| Urea Derivative | Urea or Thiourea | Provides the N1, C2, and N3 atoms of the ring |

Other significant MCRs where this compound could be employed include the Ugi and Passerini reactions , which are based on isocyanide chemistry and provide access to peptide-like scaffolds and α-acyloxy carboxamides, respectively. The versatility and efficiency of MCRs make them a powerful tool for creating diverse libraries of complex molecules from the this compound scaffold researchgate.net.

Stereochemical Aspects of this compound Derivatives

Introducing chirality and controlling stereochemistry are critical aspects of modern organic synthesis, particularly for applications in medicinal chemistry.

Asymmetric Synthesis Approaches

While reactions on the achiral this compound will produce racemic mixtures unless a chiral influence is present, several strategies can be employed to synthesize enantiomerically enriched derivatives researchgate.net.

Organocatalytic Asymmetric Reactions: The use of small chiral organic molecules as catalysts is a premier strategy for asymmetric synthesis. The aldehyde group is an excellent handle for various organocatalytic transformations.

Asymmetric Aldol/Henry Reactions : Chiral prolinol ethers or similar catalysts can facilitate the enantioselective addition of ketones or nitroalkanes to the aldehyde.

Asymmetric Cycloadditions : Chiral phosphoric acids or chiral amines can catalyze enantioselective [4+2] or other cycloaddition reactions, where the aldehyde or a derivative participates as one of the components nih.govresearchgate.net.

Substrate-Controlled Synthesis: An alternative approach is to use a chiral starting material. For instance, if the piperidine ring were substituted with a chiral auxiliary, it could direct the stereochemical outcome of subsequent reactions on the furan or aldehyde moiety.

The development of these asymmetric methods is crucial for accessing specific stereoisomers of complex derivatives, which is often a prerequisite for biological evaluation northeastern.edu.

| Asymmetric Strategy | Potential Reaction | Chiral Influence |

| Organocatalysis | Asymmetric Michael Addition | Chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) |

| Organocatalysis | Asymmetric Aldol Reaction | Chiral prolinol silyl ether |

| Chiral Lewis Acid Catalysis | Asymmetric Diels-Alder Reaction | Chiral metal-ligand complex |

| Substrate Control | Nucleophilic addition | Chiral auxiliary on the piperidine ring |

Diastereoselective and Enantioselective Transformations of this compound

In the absence of direct research on this compound, the potential for such transformations can be inferred from general principles of stereoselective synthesis applied to similar heterocyclic aldehydes. Methodologies such as organocatalysis and chiral Lewis acid catalysis are commonly employed to achieve high levels of stereocontrol in reactions involving the aldehyde functional group.

For instance, enantioselective additions of nucleophiles to the carbonyl group of 5-substituted-2-furaldehydes are often mediated by chiral catalysts. These catalysts can create a chiral environment around the aldehyde, leading to the preferential formation of one enantiomer over the other. The specific nature of the substituent at the 5-position plays a crucial role in modulating the steric and electronic environment of the reaction center.

Given the lack of specific data for this compound, a detailed discussion with supporting data tables on its diastereoselective and enantioselective transformations cannot be provided at this time. Further experimental research would be necessary to elucidate the stereochemical outcomes of reactions involving this compound and to establish effective protocols for its asymmetric derivatization.

Structure Activity Relationship Sar Studies of 5 Piperidin 1 Yl Furan 2 Carbaldehyde Derivatives

Influence of Substituent Effects on Furan (B31954) Ring Modifications

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a wide array of biologically active compounds. nih.gov Its electronic properties and susceptibility to substitution make it a key area for SAR studies. In derivatives of furan-2-carbaldehyde, substituents on the furan ring can significantly modulate activity.

Research on related 5-substituted furan-2-carbaldehyde derivatives has shown that the nature of the substituent at the 5-position has a profound impact on their biological profiles. For instance, in a series of quinoxaline-furan derivatives, the introduction of various aryl groups at the 5-position of the furan ring led to compounds with notable antiproliferative effects. mdpi.com Specifically, the presence of a phenyl group at this position is a known pharmacophore for antitumor activity. mdpi.com

While direct studies on the modification of the furan ring itself (e.g., replacement with thiophene (B33073) or pyrrole) within the 5-piperidin-1-yl-furan-2-carbaldehyde scaffold are limited, research on analogous systems suggests that such changes would likely have a significant impact on activity. The isosteric replacement of the furan ring is a common strategy in medicinal chemistry to alter pharmacokinetic and pharmacodynamic properties.

Impact of Structural Variations on the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its substitution pattern plays a critical role in determining biological activity. ajchem-a.comnih.gov In the context of this compound, modifications to the piperidine moiety can influence factors such as binding affinity, selectivity, and metabolic stability.

Studies on highly substituted piperidine analogs have demonstrated that even minor changes to the substitution pattern can lead to significant differences in biological outcomes, including antioxidant and anti-Alzheimer's activities. ajchem-a.com For instance, the introduction of substituents on the piperidine ring can alter its conformation and its ability to interact with target proteins.

In a study of related furan derivatives, the replacement of a dimethylamine (B145610) group with a piperidine or pyrrolidine (B122466) ring was shown to improve metabolic stability in liver microsomes. This suggests that the cyclic nature of the piperidine moiety in this compound may confer favorable pharmacokinetic properties.

The following table, derived from studies on related piperidine-containing compounds, illustrates how substitutions on the piperidine ring can influence biological activity.

| Piperidine Modification | Observed Effect on Activity | Reference Compound Class |

| Unsubstituted Piperidine | Baseline activity | General Piperidine Derivatives |

| Methyl-substituted | Enhanced anticancer activity in some cases | Piperidine-substituted sulfonamides |

| Hydroxy-substituted | Synergistic effect on antioxidant properties | TEMPO-containing piperidines |

| Benzyl-substituted | Potent inhibition of acetylcholinesterase | N-benzyl-piperidine derivatives |

This table is illustrative and based on findings from various classes of piperidine derivatives, not specifically this compound.

Role of the Carbaldehyde Functional Group in Biological and Chemical Activity

The carbaldehyde group at the 2-position of the furan ring is a key functional handle that significantly contributes to the chemical reactivity and potential biological activity of this compound. This electrophilic group can participate in various chemical transformations, allowing for the synthesis of a diverse range of derivatives. researchgate.net

The aldehyde functionality is crucial for the formation of Schiff bases through condensation reactions with primary amines. This reaction has been utilized to synthesize numerous biologically active compounds, including antimicrobial and anticancer agents. researchgate.net For example, condensation with thiosemicarbazide (B42300) has led to the development of potent inhibitors of the SARS-CoV-2 main protease. nih.gov

Modification of the carbaldehyde group to other functionalities, such as a carboxamide or a hydrazone, has been shown to modulate biological activity. In some instances, the conversion of the aldehyde to a less reactive group can alter the compound's selectivity and toxicity profile. Studies on related furan derivatives have shown that while the aldehyde is important for certain activities, its conversion to an amine or amide can lead to different or improved biological effects. orientjchem.org

The reactivity of the carbaldehyde group in furan-2-carbaldehydes is also influenced by the substituent at the 5-position. The electron-donating nature of the piperidine nitrogen can enhance the nucleophilicity of the furan ring, which in turn can affect the reactivity of the aldehyde.

Conformational Analysis and Its Correlation with Observed Activities

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The relative orientation of the furan ring, the piperidine moiety, and the carbaldehyde group dictates how the molecule can interact with the binding site of a biological target.

Conformational analysis of similar heterocyclic systems has revealed that even small energy differences between various conformations can lead to significant changes in biological activity. For furan-2-carbaldehyde itself, the rotational barrier around the bond connecting the furan ring and the aldehyde group can lead to different conformers. mdpi.com The presence of the bulky piperidine group at the 5-position will further influence the preferred conformation.

Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for studying the conformational preferences of such molecules. For instance, conformational analysis of pyrimidinylpiperazine derivatives has been used to design pharmacophores for sedative-hypnotic activity. nih.gov While specific conformational studies on this compound are not widely available, it is reasonable to assume that the molecule exists in a dynamic equilibrium of different conformations. The biologically active conformation is the one that best fits the target's binding pocket.

The flexibility of the piperidine ring, which can adopt chair, boat, and twist-boat conformations, adds another layer of complexity to the conformational landscape of these molecules. The specific conformation adopted by the piperidine ring will be influenced by any substituents present on it.

Pharmacophore Identification for Targeted Biological Activities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the pharmacophore for a class of compounds is a crucial step in rational drug design, as it guides the synthesis of new derivatives with improved activity and selectivity.

For derivatives of this compound, the pharmacophore would likely consist of a specific spatial arrangement of key features, such as:

A hydrogen bond acceptor (the oxygen atom of the furan ring and the carbonyl oxygen of the aldehyde).

A hydrogen bond donor (if substituents are present on the piperidine ring).

A hydrophobic region (the piperidine ring and the furan ring).

An aromatic feature (the furan ring).

The development of a pharmacophore model for furan-based inhibitors has been a subject of interest in various therapeutic areas. nih.gov For example, in the design of antitumor agents, the phenyl-2-furan motif has been identified as a potential pharmacophore. mdpi.com

The process of pharmacophore identification often involves the analysis of a set of active and inactive compounds to determine which molecular features are essential for activity. Computational tools can then be used to generate a 3D model of the pharmacophore, which can be used to screen virtual libraries for new potential lead compounds. While a specific pharmacophore model for this compound has not been explicitly reported, the general principles of pharmacophore modeling can be applied to guide the future design of more potent and selective analogs.

Computational Chemistry and Theoretical Studies on 5 Piperidin 1 Yl Furan 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into a compound's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more likely to be reactive.

No specific HOMO-LUMO energy values for 5-Piperidin-1-yl-furan-2-carbaldehyde have been reported in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is instrumental in predicting sites for electrophilic and nucleophilic attack, as well as understanding non-covalent interactions.

A specific MEP map for this compound is not available in published research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of atomic orbitals involved in bonding, offering a deeper understanding of molecular stability.

Specific NBO analysis data for this compound has not been documented in the scientific literature.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein target.

Docking simulations can estimate the binding affinity, often expressed as a binding energy or docking score, which indicates the strength of the interaction between a ligand and its target protein.

There are no published studies detailing the ligand-protein binding affinity predictions for this compound with any specific biological target.

Beyond predicting binding affinity, molecular docking can identify key amino acid residues in the active site of a protein that are involved in crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Without specific docking studies, the key binding interactions and active site recognition for this compound remain uncharacterized.

Molecular Dynamics (MD) Simulations

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring and the rotational barrier around the C-N bond connecting it to the furan (B31954) ring, as well as the rotation of the aldehyde group.

The piperidine ring typically exists in a chair conformation to minimize steric strain. However, the presence of the bulky furan-2-carbaldehyde substituent on the nitrogen atom can influence the ring's dynamics. Computational studies on N-substituted piperidines have shown that the nitrogen atom's lone pair and the substituent's nature play a critical role in determining the conformational equilibrium. For N-aryl and N-acyl piperidines, a pseudoallylic strain can arise from the partial double-bond character of the C-N bond, which can favor an axial orientation of a substituent at the 2-position of the piperidine ring. acs.orgnih.gov In the case of this compound, where the furan ring is attached to the nitrogen, the planarity of the furan ring will influence the conformational preference of the piperidine. It is plausible that the piperidine ring undergoes rapid chair-to-chair interconversion, with the furan group occupying either an axial or equatorial position. The relative stability of these conformers would depend on the intricate balance of steric and electronic effects.

Furthermore, the rotation around the C2-C(aldehyde) bond of the furan-2-carbaldehyde moiety is another key conformational feature. DFT studies on 2-formylfuran have shown that the molecule predominantly exists in a trans conformation, with a significant rotational barrier to the cis conformation. researchgate.net This preference is attributed to the conjugative interaction between the formyl group and the furan ring. researchgate.net It is expected that this compound would exhibit similar rotational isomerism for the aldehyde group.

A hypothetical MD simulation would likely reveal the following dynamics:

Piperidine Ring Pliability: The piperidine ring would predominantly maintain a chair conformation, with possible transient excursions into twist-boat forms, which are generally less stable. acs.orgnih.gov

Furan-Piperidine Orientation: The orientation of the furan ring relative to the piperidine ring would fluctuate, with the system sampling both pseudo-axial and pseudo-equatorial positions. The energy barrier between these states would determine their relative populations.

Aldehyde Group Rotation: The aldehyde group would exhibit rotational motion, with a strong preference for the planar trans conformation relative to the furan ring.

To quantify these dynamics, key parameters from a hypothetical MD simulation are presented in the table below.

| Parameter | Predicted Value/Observation | Significance |

| Piperidine Dihedral Angles | Fluctuating around values typical for a chair conformation. | Indicates the stability of the chair form. |

| C-N-C-C (Furan-Piperidine) Torsion Angle | Bimodal distribution, indicating two major conformational states (pseudo-axial/equatorial). | Reveals the conformational preference of the furan substituent. |

| O=C-C=C (Aldehyde-Furan) Torsion Angle | Predominantly around 180° (trans). | Confirms the preferred orientation of the aldehyde group. |

| Root Mean Square Deviation (RMSD) | Low values for the furan ring and aldehyde group, higher for the piperidine ring. | Suggests the relative rigidity and flexibility of different molecular parts. |

The solvent environment can significantly impact the conformational preferences and dynamic behavior of a molecule. For this compound, the presence of polar groups (the carbonyl and the nitrogen atom) suggests that its behavior will be sensitive to solvent polarity.

Computational studies on similar molecules, such as 5-alkyl-5-arylhydantoins, have utilized the linear solvation energy relationship (LSER) concept to analyze the effect of solvent dipolarity/polarizability and hydrogen bonding on absorption spectra. researchgate.net For this compound, an increase in solvent polarity is expected to stabilize more polar conformers. For instance, if there is a significant difference in the dipole moment between the pseudo-axial and pseudo-equatorial conformers of the furan ring, a polar solvent would favor the conformer with the larger dipole moment.

DFT studies on 2-formylfuran have shown that while the trans conformer is more stable in the gas phase, the energy difference between the cis and trans conformers decreases with increasing solvent polarity. researchgate.net This suggests that in polar solvents, the population of the less stable cis conformer of the aldehyde group in this compound might increase.

The following table summarizes the predicted effects of different solvents on the molecular behavior of this compound based on studies of related compounds.

| Solvent | Predicted Effect on Conformation | Predicted Effect on Dynamics | Rationale |

| Non-polar (e.g., Hexane) | The gas-phase conformational preferences are likely to be maintained. | The molecule will exhibit its intrinsic flexibility. | Minimal solute-solvent interactions. |

| Aprotic Polar (e.g., Acetone) | Stabilization of conformers with a higher dipole moment. | May slightly alter the rotational barriers. | Dipole-dipole interactions between solute and solvent. |

| Protic Polar (e.g., Ethanol) | Potential for hydrogen bonding with the carbonyl oxygen and furan oxygen. This could influence the orientation of the aldehyde group and the planarity of the furan ring. | Hydrogen bonding networks could restrict some conformational motions. | Specific hydrogen bond interactions. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, several reaction types are of interest, primarily those involving the aldehyde group and the furan ring.

The aldehyde group is a reactive center for nucleophilic addition and condensation reactions. For instance, the reaction of substituted furan-2-carboxaldehydes with hippuric acid to form oxazolones is a well-documented process. nih.gov Computational studies of such reactions would involve locating the transition state for the initial nucleophilic attack on the carbonyl carbon and the subsequent dehydration steps. The electron-donating nature of the piperidino group at the 5-position is expected to influence the reactivity of the aldehyde group. By increasing the electron density on the furan ring, it could potentially decrease the electrophilicity of the aldehyde carbon, thereby affecting the reaction rates compared to unsubstituted furan-2-carbaldehyde.

The furan ring itself can participate in electrophilic aromatic substitution reactions. Computational methods, such as calculating NMR shifts and analyzing HOMO orbitals using DFT, have been shown to successfully predict the regioselectivity of such reactions on heterocyclic systems. nih.gov For this compound, the piperidino group is a strong activating group, directing electrophiles to the ortho and para positions. The aldehyde group is a deactivating group. Therefore, electrophilic attack would be predicted to occur at the C3 or C4 positions of the furan ring. Computational modeling could precisely determine the relative activation energies for attack at these positions.

A hypothetical reaction, the condensation with a nucleophile, is outlined in the table below with predicted computational insights.

| Reaction Step | Computational Method | Predicted Finding | Implication for Mechanism |

| Nucleophilic attack on carbonyl carbon | Transition State Search (e.g., using DFT) | Identification of a transition state with a specific geometry and energy. | Confirmation of the rate-determining step and the stereochemical outcome. |

| Proton transfer steps | Calculation of pKa values of intermediates. | Determination of the most likely protonation/deprotonation pathways. | Understanding the role of acid/base catalysis. |

| Dehydration to form C=N bond | Calculation of the energy profile for water elimination. | Determination of the thermodynamic driving force for the final product formation. | Elucidation of the final steps of the condensation reaction. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com While no specific QSAR studies on this compound for a particular biological activity are publicly available, studies on related furan-pyrazole piperidine derivatives provide a framework for how such an analysis could be conducted. acs.orgnih.gov

A QSAR study on a series of derivatives of this compound would involve generating a dataset of compounds with varying substituents on the piperidine or furan ring and their corresponding measured biological activities. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and electronic properties like dipole moment and partial charges.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to build a model that correlates a subset of these descriptors with the biological activity.

A QSAR study on furan-pyrazole piperidine derivatives successfully developed models to predict their inhibitory activity against the Akt1 kinase. acs.orgnih.gov The models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. acs.orgnih.gov This indicates that both the spatial arrangement of atoms and the distribution of properties across the molecular structure are important for the biological activity of such piperidine-containing compounds. acs.orgnih.gov

For a hypothetical QSAR model for a series of this compound derivatives, the following descriptors might be found to be significant, based on the general principles of QSAR and studies on similar compounds:

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | Dipole Moment | Could be related to interactions with a polar binding site. |

| Steric | Molecular Volume | May indicate the size constraints of the receptor pocket. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Could be indicative of the molecule's ability to participate in charge transfer interactions. |

A robust QSAR model for this compound derivatives would not only allow for the prediction of the activity of new, unsynthesized compounds but also provide valuable insights into the key structural features required for a specific biological effect. This predictive power is instrumental in guiding the design of more potent and selective molecules. researchgate.net

Biological Activity and Mechanistic Investigations of 5 Piperidin 1 Yl Furan 2 Carbaldehyde Derivatives

Antimicrobial Activities of 5-Piperidin-1-yl-furan-2-carbaldehyde Derivatives

The introduction of a piperidine (B6355638) ring at the 5-position and a reactive carbaldehyde group at the 2-position of the furan (B31954) nucleus creates a versatile scaffold for the synthesis of novel antimicrobial agents. The carbaldehyde group serves as a key synthetic handle for creating a variety of derivatives, such as Schiff bases and thiosemicarbazones, which are classes of compounds frequently associated with potent antimicrobial effects.

Antibacterial Efficacy Studies

While specific studies on this compound derivatives are not extensively detailed in available literature, the broader class of furan-2-carbaldehyde derivatives has shown significant antibacterial potential. For instance, thiosemicarbazone derivatives of furan-2-carbaldehydes have been evaluated for their efficacy. One notable derivative, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, demonstrated potent activity against Staphylococcus aureus ATCC700699 with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. scilit.comkab.ac.ug This level of activity is significantly greater than that of reference drugs like nitrofurantoin (MIC = 125 μg/mL) and gentamicin (MIC = 10->100 μg/mL) against the same strain. scilit.com

Schiff bases are another major class of derivatives synthesized from aldehydes. mediresonline.orgscirp.orgnih.gov Studies on Schiff bases derived from other aldehydes have established their activity against both Gram-positive and Gram-negative bacteria, indicating that derivatives of this compound could be promising candidates for antibacterial drug discovery. mediresonline.orgscirp.org

Table 1: Antibacterial Activity of a Representative Furan-2-Carbaldehyde Thiosemicarbazone Derivative (Note: Data is for a related compound, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, as specific data for the 5-piperidin-1-yl derivative is not available.)

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Drug | Ref. Drug MIC (μg/mL) |

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | Nitrofurantoin | 125 |

| Gentamicin | 10->100 |

Antifungal Efficacy Assessments

The antifungal potential of furan-based compounds has also been a subject of investigation. Thiosemicarbazone derivatives, in particular, have been assessed for their efficacy against pathogenic fungi. scilit.comnih.gov For example, 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone was tested against Candida albicans (ATCC90028 and ATCC10231), showing an MIC of 5 μg/mL. scilit.comkab.ac.ug While this indicates a moderate level of activity, it was noted to be ten times less active than the reference drug amphotericin B. scilit.comkab.ac.ug

The structural modifications on the furan ring are crucial in determining the spectrum and potency of the antifungal activity. The data from related furan derivatives suggest that synthesizing and evaluating thiosemicarbazones of this compound could yield compounds with noteworthy antifungal properties.

Table 2: Antifungal Activity of a Representative Furan-2-Carbaldehyde Thiosemicarbazone Derivative (Note: Data is for a related compound, 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone, as specific data for the 5-piperidin-1-yl derivative is not available.)

| Compound | Fungal Strain | MIC (μg/mL) | Reference Drug | Ref. Drug MIC (μg/mL) |

| 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | Candida albicans (ATCC90028 & ATCC10231) | 5 | Amphotericin B | Not specified, but stated as 10x more active |

Mechanism of Antimicrobial Action

The precise mechanism of action for derivatives of this compound has not been elucidated. However, for the broader class of nitrofurans, the antimicrobial activity is linked to the 5-nitro group, which is believed to be enzymatically reduced inside the bacterial cell to highly reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other critical macromolecules, leading to cell death. While the 5-piperidin-1-yl moiety is different, other classes of furan derivatives may act through different pathways, such as enzyme inhibition or disruption of cell membrane integrity. Further investigation is required to determine the specific mechanisms for this subclass of compounds.

Resistance Modulation Studies

There is currently no available research specifically addressing the potential of this compound derivatives in modulating antimicrobial resistance. The development of multi-drug resistance in pathogens is a critical global health issue, and new agents that can overcome or circumvent existing resistance mechanisms are urgently needed. nih.gov Future studies could explore whether these compounds can act as efflux pump inhibitors or restore the efficacy of existing antibiotics against resistant strains.

Anticancer Activities of this compound Derivatives

In addition to antimicrobial properties, furan derivatives have been explored for their potential as anticancer agents. The synthesis of novel compounds with cytotoxic effects against various cancer cell lines is a key area of pharmaceutical research.

Cytotoxicity Evaluation in Cell Lines

Studies on thiosemicarbazone derivatives of various 5-substituted furan-2-carbaldehydes have revealed significant cytotoxic activity against a panel of human tumor cell lines. scilit.comkab.ac.ug For instance, the 5-nitro derivative showed potent activity against the HuTu80 (duodenal adenocarcinoma) cell line with an IC50 value of 13.36 μM. scilit.comkab.ac.ug Other derivatives, such as the 5-(4-methoxyphenyl) and 5-(1-naphthyl) substituted thiosemicarbazones, exhibited high activity against the LNCaP (prostate cancer) cell line, with IC50 values of 13.31 μM and 7.69 μM, respectively. scilit.comkab.ac.ug

These findings highlight the importance of the substituent at the 5-position of the furan ring in determining the potency and selectivity of the anticancer effect. This suggests that derivatives of this compound could also possess valuable cytotoxic properties that warrant investigation.

Table 3: Cytotoxicity of Representative 5-Substituted Furan-2-Carbaldehyde Thiosemicarbazone Derivatives (Note: Data is for related compounds, as specific data for the 5-piperidin-1-yl derivative is not available.)

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone | HuTu80 | Duodenal Adenocarcinoma | 13.36 |

| 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP | Prostate Cancer | 13.31 |

| 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP | Prostate Cancer | 7.69 |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Derivatives containing piperidine and furan motifs have been shown to trigger this process through various molecular pathways.

One of the primary mechanisms involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies on certain piperazine derivatives, which are structurally related to piperidine compounds, demonstrate the induction of caspase-dependent apoptosis. This pathway is often initiated by internal cellular stress, leading to the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of key cellular proteins such as PARP (Poly (ADP-ribose) polymerase).

Another significant pathway is the generation of reactive oxygen species (ROS). The accumulation of ROS within cancer cells can cause significant DNA damage and oxidative stress, pushing the cell towards apoptosis. For instance, piperine, a natural product containing a piperidine ring, has been found to generate ROS in melanoma cells, which plays a critical role in initiating DNA damage and subsequent apoptosis. Similarly, some derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been noted for their ability to induce apoptosis through ROS activation.

The intrinsic, or mitochondrial, pathway of apoptosis is also a common target. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Certain furan-based derivatives have been shown to exert a strong pro-apoptotic effect by increasing the expression of p53 and Bax while decreasing the levels of Bcl-2, thereby promoting mitochondrial outer membrane permeabilization and the release of apoptotic factors. sigmaaldrich.com

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated series of events leading to cell division. A common strategy in cancer therapy is to disrupt this cycle, preventing cancer cells from proliferating. Derivatives of piperidine and furan have demonstrated the ability to induce cell cycle arrest at various phases.

Arrest at the G1 phase prevents the cell from entering the DNA synthesis (S) phase. Piperine, for example, has been shown to cause G1 phase arrest in melanoma cells. nih.gov This arrest is often associated with the downregulation of key G1 phase proteins, such as cyclin D1, and the induction of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov The activation of checkpoint kinases, such as Chk1, in response to DNA damage can also enforce the G1 checkpoint. nih.gov

Other derivatives have been found to cause arrest at the S or G2/M phases. For instance, certain dispiropiperazine derivatives can arrest the cell cycle at the G2/M phase. tandfonline.com Similarly, some 5-(4-chlorophenyl)furan derivatives have been reported to induce G2/M arrest. nih.gov This is often a consequence of inhibiting the machinery required for mitosis, such as the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle.

The underlying mechanisms frequently involve the modulation of cell cycle regulatory proteins. For example, some pyrimidine derivatives have been shown to enhance the expression of the CDK inhibitors p21 and p27, which can halt the cell cycle.

Inhibition of Proliferation and Migration

Beyond inducing cell death and cell cycle arrest, these compounds can also inhibit the fundamental processes of cancer progression: proliferation and migration. The anti-proliferative effects are a direct consequence of the apoptosis induction and cell cycle arrest mechanisms described above.

Inhibition of cell migration and invasion is critical for preventing metastasis. Research has shown that certain furan derivatives can impede these processes. A notable mechanism involves the inhibition of aquaporin-1 (AQP1), a channel protein that facilitates water transport across cell membranes. AQP1 is often overexpressed in cancer cells and is implicated in cell migration. 5-Hydroxymethyl-furfural (5HMF) and related compounds have been identified as inhibitors of the AQP1 ion channel, which effectively slows AQP1-dependent cancer cell migration and invasion. mdpi.com This suggests that targeting AQP1 could be a viable strategy for derivatives of this compound.

Enzyme Inhibition Studies by this compound Derivatives

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogenic organisms or cancer cells.

Identification of Target Enzymes

Through various screening and mechanistic studies on related heterocyclic compounds, several key enzyme targets have been identified.

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids. Its inhibition leads to the arrest of DNA synthesis and cell growth, making it a well-established target for anticancer and antimicrobial drugs. rjpbr.commdpi.com Numerous studies have focused on piperidine-based compounds as DHFR inhibitors. researchgate.netresearchgate.net For example, a series of 4-piperidine-based thiosemicarbazones exhibited potent inhibitory activity against the DHFR enzyme. researchgate.net

Tyrosinase: This copper-containing enzyme is essential for melanin biosynthesis. Its inhibitors are of great interest in cosmetology for treating hyperpigmentation and in the food industry to prevent browning. tandfonline.com Furan-containing chalcones and other derivatives have been identified as potent tyrosinase inhibitors. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Furan and piperazine-based hybrids have been evaluated for their inhibitory activity against these enzymes. researchgate.netconsensus.app

Urease: This enzyme catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Furan-2-carboxamide derivatives have been investigated for their urease inhibitory potential. consensus.app

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential to understand how a compound inhibits an enzyme, providing valuable information on its potency and mechanism of action. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and identify the type of inhibition (e.g., competitive, non-competitive, or mixed).

The following table summarizes kinetic data from studies on derivatives with similar structural motifs.

| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Inhibition Type |

| 4-Piperidine-based thiosemicarbazones | DHFR | IC₅₀: 13.70 ± 0.25 µM to 47.30 ± 0.86 µM researchgate.net | Not specified |

| (E)-1-(furan-2-yl)prop-2-en-1-one derivative (Cpd 8) | Tyrosinase | IC₅₀: 0.0433 µM (monophenolase), Kᵢ: 0.012 µM nih.gov | Mixed-type |

| Furan/thiophene-2-carboxamide derivative (CPD3) | AChE | Kᵢ: 0.10 mM consensus.app | Not specified |

| Furan/thiophene-2-carboxamide derivative (CPD3) | BChE | Kᵢ: 0.07 mM consensus.app | Not specified |

| Furan/thiophene-2-carboxamide derivative (CPD1) | Urease | Kᵢ: 0.10 mM consensus.app | Not specified |

For tyrosinase, kinetic analysis using Lineweaver-Burk plots for a potent furan-chalcone derivative revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For cholinesterases and urease, inhibition constants (Kᵢ) for furan/thiophene (B33073) carboxamide derivatives have been determined, quantifying their binding affinity to the respective enzymes. consensus.app

Allosteric Modulation Investigations

Allosteric modulation occurs when a compound binds to a site on an enzyme that is distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's activity. mdpi.com This can either enhance (Positive Allosteric Modulation, PAM) or decrease (Negative Allosteric Modulation, NAM) the enzyme's function. Allosteric modulators are highly sought after in drug discovery because they can offer greater specificity and a more nuanced control over enzyme activity compared to traditional active-site inhibitors. nih.gov

While specific investigations into allosteric modulation by this compound derivatives are not extensively documented, related compounds have shown potential for this mechanism. For example, molecular docking studies of a furan-chalcone derivative suggested it could bind not only to the catalytic active site of tyrosinase but also to its allosteric sites. nih.gov Furthermore, 1-Piperidinepropionic acid, a different piperidine-containing molecule, has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), demonstrating that the piperidine scaffold is capable of participating in allosteric interactions. nih.gov

These findings suggest that investigating the potential for allosteric modulation by this compound derivatives could be a promising avenue for future research, potentially leading to the development of novel and highly selective therapeutic agents.

Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant, Neurological)

While research specifically focused on this compound is limited, the broader class of furan and piperidine derivatives has been investigated for a range of biological activities, including neurological, anti-inflammatory, and antioxidant effects.

Neurological Activity:

A significant area of investigation for furan-containing compounds is their potential as therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The primary mechanism explored is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function in Alzheimer's patients. mdpi.com

Several studies have synthesized and evaluated various furan derivatives for their ability to inhibit AChE and BChE. For instance, a series of novel 5-hydroxymethylfuran incorporated thiazole-based furan derivatives demonstrated inhibitory effects on both AChE and BChE. nih.gov One compound in this series, compound 2b, showed a potent inhibition against AChE with a Kᵢ value of 14.887 ± 1.054 μM, while another, compound 2f, was a strong inhibitor of BChE with a Kᵢ value of 4.763 ± 0.321 μM. nih.gov

Similarly, benzofuranyl derivatives have been synthesized and shown to have significant AChE and BChE inhibitory activity. nih.govtandfonline.com In one study, Ki values for AChE inhibition ranged from 0.009 to 0.61 μM, and for BChE inhibition from 0.28 to 1.60 μM. nih.govtandfonline.com Another study on 2-phenylbenzofuran derivatives found that most compounds selectively inhibited BChE, with compound 16 exhibiting the highest inhibition with an IC₅₀ value of 30.3 μM. nih.gov Furthermore, a series of 2-arylbenzofuran derivatives displayed good dual inhibitory activity against both cholinesterases and β-secretase, another key enzyme in Alzheimer's disease pathology. tandfonline.com

The following table summarizes the cholinesterase inhibitory activities of some furan derivatives:

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (µM) | Reference |

| Thiazole-based furan derivative (2b) | AChE | Kᵢ: 14.887 ± 1.054 | nih.gov |

| Thiazole-based furan derivative (2f) | BChE | Kᵢ: 4.763 ± 0.321 | nih.gov |

| Benzofuranyl derivatives | AChE | Kᵢ: 0.009 - 0.61 | nih.govtandfonline.com |

| Benzofuranyl derivatives | BChE | Kᵢ: 0.28 - 1.60 | nih.govtandfonline.com |

| 2-Phenylbenzofuran derivative (16) | BChE | IC₅₀: 30.3 | nih.gov |

| 2-Arylbenzofuran derivative (20) | AChE | IC₅₀: 0.086 ± 0.01 | tandfonline.com |

| Cathafuran C | BChE | IC₅₀: 2.5–32.8 | mdpi.com |

Anti-inflammatory Activity:

The furan scaffold is present in numerous compounds with anti-inflammatory properties. wisdomlib.org While direct evidence for this compound is not available, related structures have shown promise. For example, piperine, an alkaloid containing a piperidine ring, has demonstrated anti-inflammatory effects. nih.gov Additionally, piperidine alkaloids isolated from Senna spectabilis have shown moderate inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. nih.gov Lipoxygenase (LOX) is another enzyme family involved in inflammatory pathways, and various plant extracts and chemical compounds, including those with structures related to the furan and piperidine moieties, have been identified as LOX inhibitors. nih.govdergipark.org.trmdpi.com

Antioxidant Activity:

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Furan derivatives have been evaluated for their antioxidant potential through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.govpeerj.com For example, certain thiazole-based furan derivatives have shown radical scavenging potential. nih.gov Piperine has also been shown to possess direct antioxidant activity against various free radicals. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Target Identification and Validation Strategies for Therapeutic Applications

Based on the biological activities observed in derivatives, the primary molecular targets for therapeutic applications of furan-piperidine compounds appear to be cholinesterases, specifically AChE and BChE, for the treatment of neurological disorders like Alzheimer's disease.

Target Identification:

The identification of AChE and BChE as targets for furan derivatives has been primarily achieved through in vitro enzyme inhibition assays. mdpi.comnih.govnih.govnih.govtandfonline.comdoi.orgnih.govtandfonline.commdpi.com These assays directly measure the ability of a compound to inhibit the activity of the purified enzyme.

Target Validation:

The validation of cholinesterases as therapeutic targets for Alzheimer's disease is well-established. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. mdpi.com Therefore, inhibiting the enzymes that break down acetylcholine is a clinically validated strategy to manage the symptoms of the disease. Several FDA-approved drugs for Alzheimer's, such as donepezil and rivastigmine, are cholinesterase inhibitors. mdpi.comnih.gov

Molecular docking and kinetic studies further validate the interaction between furan derivatives and cholinesterases. Molecular docking simulations help to predict the binding mode of these compounds within the active sites of AChE and BChE, providing insights into the specific amino acid residues involved in the interaction. mdpi.comnih.govnih.govtandfonline.com Kinetic analysis can determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), which further characterizes the mechanism of action. nih.govtandfonline.com For instance, molecular dynamics simulations have shown that a 2-phenylbenzofuran derivative binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov

For potential anti-inflammatory applications, COX and LOX enzymes are key targets. nih.govnih.govdergipark.org.trmdpi.com The validation of these targets is also well-established, with numerous non-steroidal anti-inflammatory drugs (NSAIDs) functioning as COX inhibitors. Further investigation into the specific interactions of this compound derivatives with these enzymes would be necessary to validate them as potential anti-inflammatory agents.

Similarly, for antioxidant effects, the targets are reactive oxygen species (ROS) and free radicals. Validation of antioxidant activity is typically achieved through a battery of in vitro assays that measure the scavenging of different types of radicals and the inhibition of lipid peroxidation. nih.govnih.govpeerj.com

Applications of 5 Piperidin 1 Yl Furan 2 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Natural Products

An extensive search of scientific databases and chemical literature did not yield any specific examples of 5-Piperidin-1-yl-furan-2-carbaldehyde being utilized as an intermediate in the total synthesis of complex natural products. While furan-containing compounds are components of some natural products, the specific role of this particular substituted furfural (B47365) remains undocumented in this context.

Precursor for Pharmacologically Active Compounds

The piperidine (B6355638) ring is a common structural motif in a wide range of pharmaceuticals. mdpi.com Similarly, furan (B31954) derivatives have been investigated for various biological activities. researchgate.net The combination of these two rings in this compound suggests a potential for the synthesis of new pharmacologically active molecules. However, there is no specific information available in the reviewed literature that details its use as a direct precursor for known or novel pharmacologically active compounds. Research into the biological activities of derivatives synthesized from this compound is not currently published.

Ligand Design in Transition Metal Catalysis

The nitrogen atom of the piperidine ring and the oxygen atom of the furan ring or the aldehyde group in this compound could potentially act as coordination sites for transition metals, suggesting its possible application in ligand design. Such ligands could, in theory, be used in various catalytic processes. Despite this theoretical potential, a review of the current literature does not provide any specific instances of this compound being used in the design or synthesis of ligands for transition metal catalysis.

Application in Materials Science and Polymer Chemistry

Furfural and its derivatives are recognized as valuable bio-based platform chemicals for the synthesis of polymers and materials. mdpi.com The aldehyde functionality of this compound could, in principle, allow for its incorporation into polymer chains through polymerization reactions. However, there are no specific studies or reports in the available scientific literature that describe the application of this compound in materials science or polymer chemistry.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for 5-Piperidin-1-yl-furan-2-carbaldehyde

The advancement of research into this compound and its analogues is intrinsically linked to the availability of efficient and scalable synthetic methodologies. Current synthetic approaches often rely on multi-step procedures that can be time-consuming and may not be economically viable for large-scale production. Future research should focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Key areas for exploration include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency and reduce waste.

Catalytic Methods: The development of novel catalysts, including transition metal catalysts and organocatalysts, could enable more direct and selective syntheses. For instance, palladium-catalyzed cross-coupling reactions have shown promise for the synthesis of a variety of 5-substituted 2-furaldehydes. nih.gov

Flow Chemistry: Continuous flow processes offer advantages over traditional batch methods in terms of safety, scalability, and reproducibility. unito.it Investigating the synthesis of this compound using microreactor technology could lead to more efficient and controlled production.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly shorten reaction times and improve yields in the synthesis of furan (B31954) derivatives.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multi-step Batch Synthesis | Well-established procedures | Time-consuming, lower overall yield, more waste generation |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective | Requires careful optimization of reaction conditions |

| Catalytic Methods | High selectivity, milder reaction conditions | Catalyst cost and stability, potential for metal contamination |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Initial setup costs, potential for clogging in microreactors |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required, potential for localized overheating |

Exploration of Undiscovered Biological Targets for this compound Derivatives

The furan scaffold is a constituent of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgutripoli.edu.ly Derivatives of this compound represent a chemical space ripe for the discovery of novel therapeutic agents. Future research should systematically explore the biological activities of a diverse library of its derivatives against a broad range of biological targets.

Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, can be a powerful tool for identifying novel biological activities without a preconceived target. nih.gov This approach can uncover unexpected therapeutic applications for this compound derivatives.

Furthermore, structure-activity relationship (SAR) studies will be crucial to understand how modifications to the chemical structure of these derivatives influence their biological activity. ijabbr.com This knowledge can then be used to design more potent and selective compounds.

| Research Area | Objective | Methodologies |

| Broad-Spectrum Biological Screening | To identify novel therapeutic areas for this compound derivatives. | High-throughput screening against various cell lines, bacteria, fungi, and viruses. |

| Phenotypic Screening | To discover compounds with desired effects in disease models without a known target. | Cell-based assays, whole-organism screening (e.g., zebrafish, C. elegans). |

| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. | Synthesis and biological evaluation of a library of analogues with systematic structural modifications. |

| Target Identification and Validation | To determine the specific molecular targets of active compounds. | Affinity chromatography, proteomics, genetic approaches. |

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govfrontiersin.org These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with desired properties.

ML models can be trained on existing data of furan-containing compounds to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual derivatives. nih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. python-bloggers.comgithub.io

Generative AI models can also be employed to design entirely new molecular structures based on a set of desired parameters, offering the potential to explore a much larger chemical space than is possible with traditional methods. nih.gov

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training ML models to predict properties such as bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). | Prioritization of high-potential derivatives for synthesis, reducing the number of compounds that need to be tested experimentally. |

| Virtual Screening | Using computational models to screen large virtual libraries of compounds for potential hits against a specific biological target. | Rapid identification of potential lead compounds from vast chemical databases. |

| De Novo Drug Design | Employing generative models to create novel molecular structures with optimized properties. | Exploration of novel chemical space and the design of innovative drug candidates. |

| SAR Analysis | Utilizing ML algorithms to identify complex patterns in structure-activity relationship data. | Deeper understanding of the molecular features that drive biological activity. |

Advanced Computational Modeling for Mechanism-Based Drug Discovery